
(+)-5,7,4'-Trimethoxyafzelechin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-5,7,4’-Trimethoxyafzelechin is a flavan-3-ol, a type of flavonoid, which is a class of plant secondary metabolites. This compound is known for its potential antioxidant properties and is found in various plants. It has garnered interest in scientific research due to its potential health benefits and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,7,4’-Trimethoxyafzelechin typically involves the use of starting materials such as catechin or epicatechin. The synthetic route often includes steps like methylation, where methoxy groups are introduced to the flavan-3-ol structure. Common reagents used in these reactions include methyl iodide and a base such as potassium carbonate. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like acetone or dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for (+)-5,7,4’-Trimethoxyafzelechin are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(+)-5,7,4’-Trimethoxyafzelechin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavan-3-ols.
Aplicaciones Científicas De Investigación
(+)-5,7,4’-Trimethoxyafzelechin has a wide range of scientific research applications:
Chemistry: It is studied for its potential as a building block in the synthesis of more complex molecules.
Biology: Its antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It could be used in the development of natural antioxidants for food preservation and cosmetics.
Mecanismo De Acción
The mechanism of action of (+)-5,7,4’-Trimethoxyafzelechin involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. The compound’s antioxidant activity is primarily due to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
Catechin: A flavan-3-ol with similar antioxidant properties but lacks the methoxy groups.
Epicatechin: Another flavan-3-ol, structurally similar to catechin, with comparable biological activities.
Quercetin: A flavonoid with strong antioxidant properties but a different core structure.
Uniqueness
(+)-5,7,4’-Trimethoxyafzelechin is unique due to the presence of methoxy groups, which can enhance its lipophilicity and potentially its bioavailability. This structural feature may also influence its interaction with biological targets, making it distinct from other flavan-3-ols.
Propiedades
Fórmula molecular |
C18H20O5 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
(2R,3S)-5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)18-15(19)10-14-16(22-3)8-13(21-2)9-17(14)23-18/h4-9,15,18-19H,10H2,1-3H3/t15-,18+/m0/s1 |
Clave InChI |
NMLBREXWQRPOJH-MAUKXSAKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O |
SMILES canónico |
COC1=CC=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


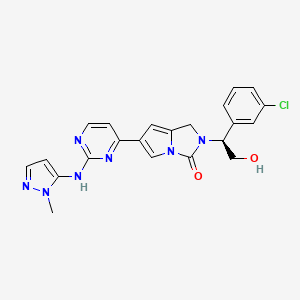




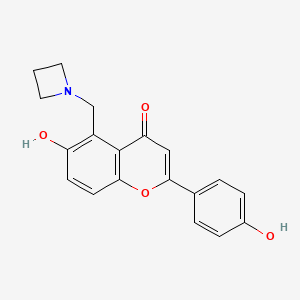
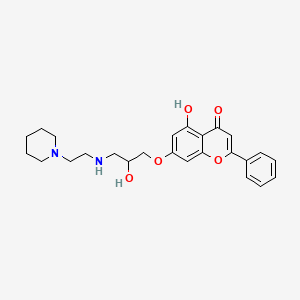
![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
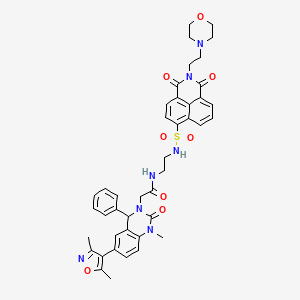
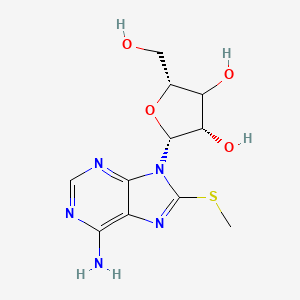
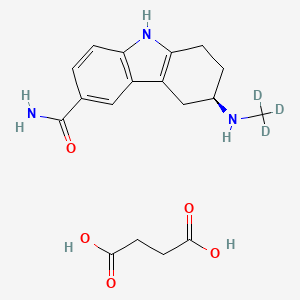
![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)

